

4-phenoxybenzenesulfonyl chloride chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-phenoxybenzenesulfonyl
Chloride

Cat. No.: B154536

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An In-depth Technical Guide to **4-Phenoxybenzenesulfonyl Chloride**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzenesulfonyl chloride is an important bifunctional organic compound, classified as a sulfonylating agent.^[1] Its utility in synthetic chemistry stems from the highly reactive sulfonyl chloride ($-\text{SO}_2\text{Cl}$) functional group, which is a potent electrophile that readily undergoes nucleophilic substitution reactions.^[1] This reagent serves as a critical "building block," particularly in medicinal chemistry, for introducing the 4-phenoxybenzenesulfonyl moiety into target molecules.^[1] This structural unit is present in various bioactive compounds and its incorporation can modulate a molecule's physicochemical properties, such as solubility and electronic characteristics.^[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of **4-phenoxybenzenesulfonyl chloride**.

Chemical and Physical Properties

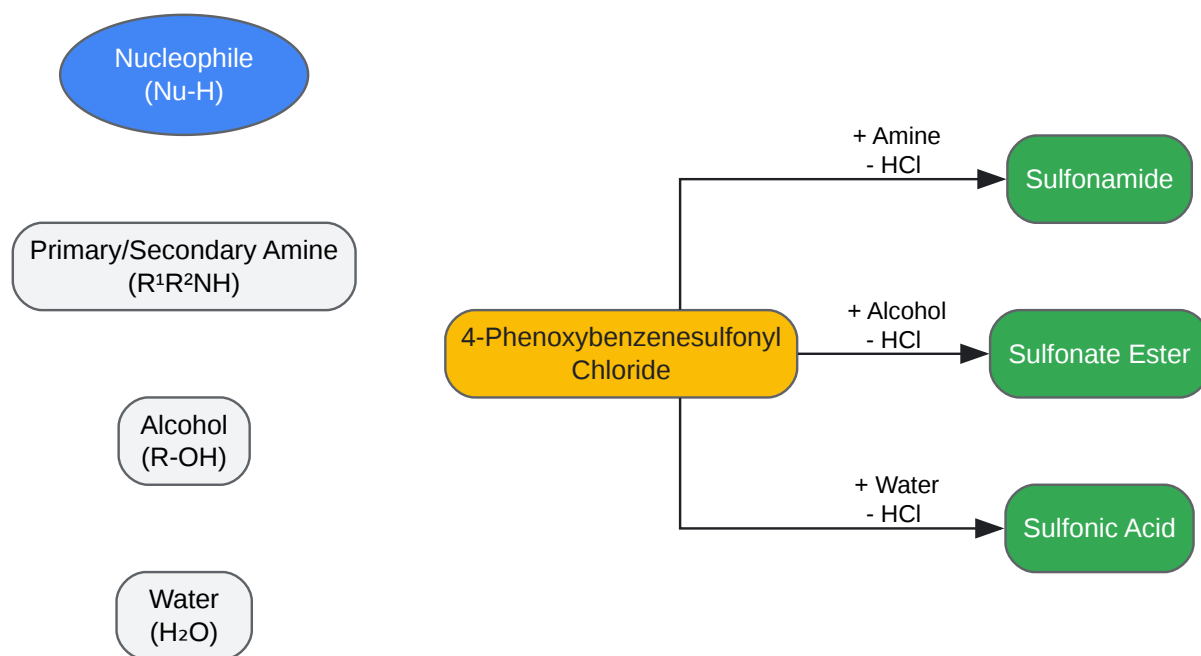
4-Phenoxybenzenesulfonyl chloride is a white crystalline solid at room temperature.^[2] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

[1][2][3] The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1623-92-3	[1][2][4][5][6]
Molecular Formula	C ₁₂ H ₉ ClO ₃ S	[4][5][6]
Molecular Weight	268.72 g/mol	[1][5][6]
Appearance	White crystalline solid/powder	[2]
Melting Point	41-44 °C	[2]
Boiling Point	180 °C @ 5 mmHg	[2][4]
Density (Predicted)	1.366 ± 0.06 g/cm ³	[2]
InChI Key	QIZPONOMFWAPRR- UHFFFAOYSA-N	[1][4][6]
SMILES	CIS(=O) (=O)c1ccc(Oc2ccccc2)cc1	

Reactivity and Reaction Mechanisms

The reactivity of **4-phenoxybenzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.



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Caption: General reaction pathways of **4-phenoxybenzenesulfonyl chloride** with common nucleophiles.

Sulfonamide Formation

The reaction with primary or secondary amines is a cornerstone of its application, yielding sulfonamides.[1] This transformation is fundamental in medicinal chemistry for generating libraries of potential drug candidates.[1] The reaction typically proceeds rapidly in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride byproduct.

Mechanism: The reaction follows a nucleophilic acyl substitution-like pathway. The amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen by a base, yields the stable sulfonamide product.

Sulfonate Ester Formation

In a similar fashion, **4-phenoxybenzenesulfonyl chloride** reacts with alcohols to form sulfonate esters.[1] This reaction is often carried out in the presence of a base like pyridine, which can also act as a nucleophilic catalyst.[7] The resulting sulfonate esters are excellent leaving groups, making them useful intermediates for subsequent nucleophilic substitution (S_N2) reactions.[8][9]

Mechanism: The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur. Pyridine facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and by neutralizing the HCl produced.[9][10] The stereochemistry at the alcohol's carbon center is retained during the formation of the sulfonate ester, as the C-O bond is not broken.[8][9]

Hydrolysis

Due to the high reactivity of the sulfonyl chloride group, the compound is readily hydrolyzed by water to the corresponding 4-phenoxybenzenesulfonic acid.[1] This reaction underscores the necessity of performing reactions under anhydrous conditions to maintain the integrity of the reagent.[1][3] The hydrolysis can be rapid, especially when compared to less reactive sulfonyl chlorides.[11]

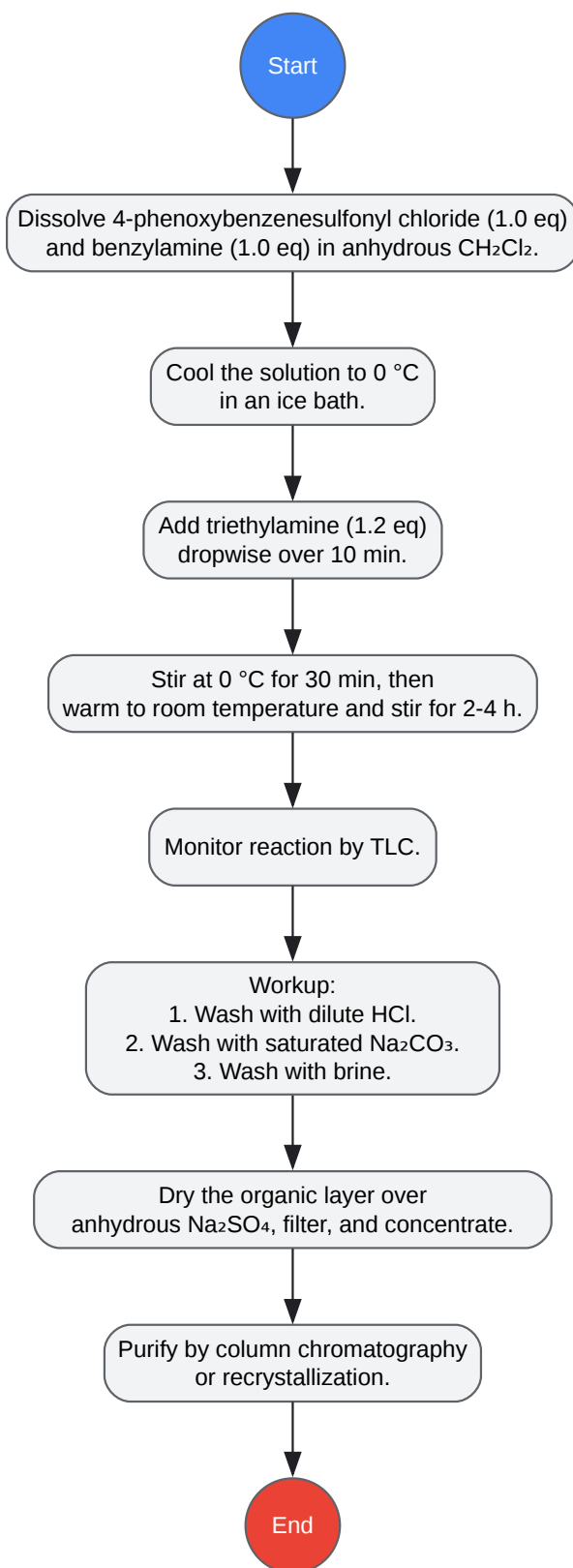
Electrophilic Aromatic Substitution

While the primary reactivity is centered on the sulfonyl chloride group, the two aromatic rings can undergo electrophilic aromatic substitution.[1] The phenoxy group acts as an ortho-, para-directing activator, while the sulfonyl chloride group is a meta-directing deactivator.[1] The interplay between these groups dictates the regioselectivity of reactions like nitration or halogenation on the aromatic rings.[1]

Experimental Protocols

The following are representative protocols for the synthesis of sulfonamides and sulfonate esters using **4-phenoxybenzenesulfonyl chloride**, adapted from general procedures for sulfonyl chlorides.[8][12][13]

Synthesis of N-Benzyl-4-phenoxybenzenesulfonamide (Sulfonamide Formation)



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Caption: Experimental workflow for a typical sulfonamide synthesis.

Methodology:

- **Reaction Setup:** To a solution of **4-phenoxybenzenesulfonyl chloride** (1.0 mmol, 268.7 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 mmol, 107.2 mg).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Base Addition:** Add triethylamine (1.2 mmol, 121.4 mg, 0.167 mL) dropwise to the stirred solution over 10 minutes.[\[13\]](#)
- **Reaction:** Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[\[13\]](#)
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with dichloromethane. Wash the solution sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).[\[13\]](#)
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Synthesis of Phenyl 4-Phenoxybenzenesulfonate (Sulfonate Ester Formation)

Methodology:

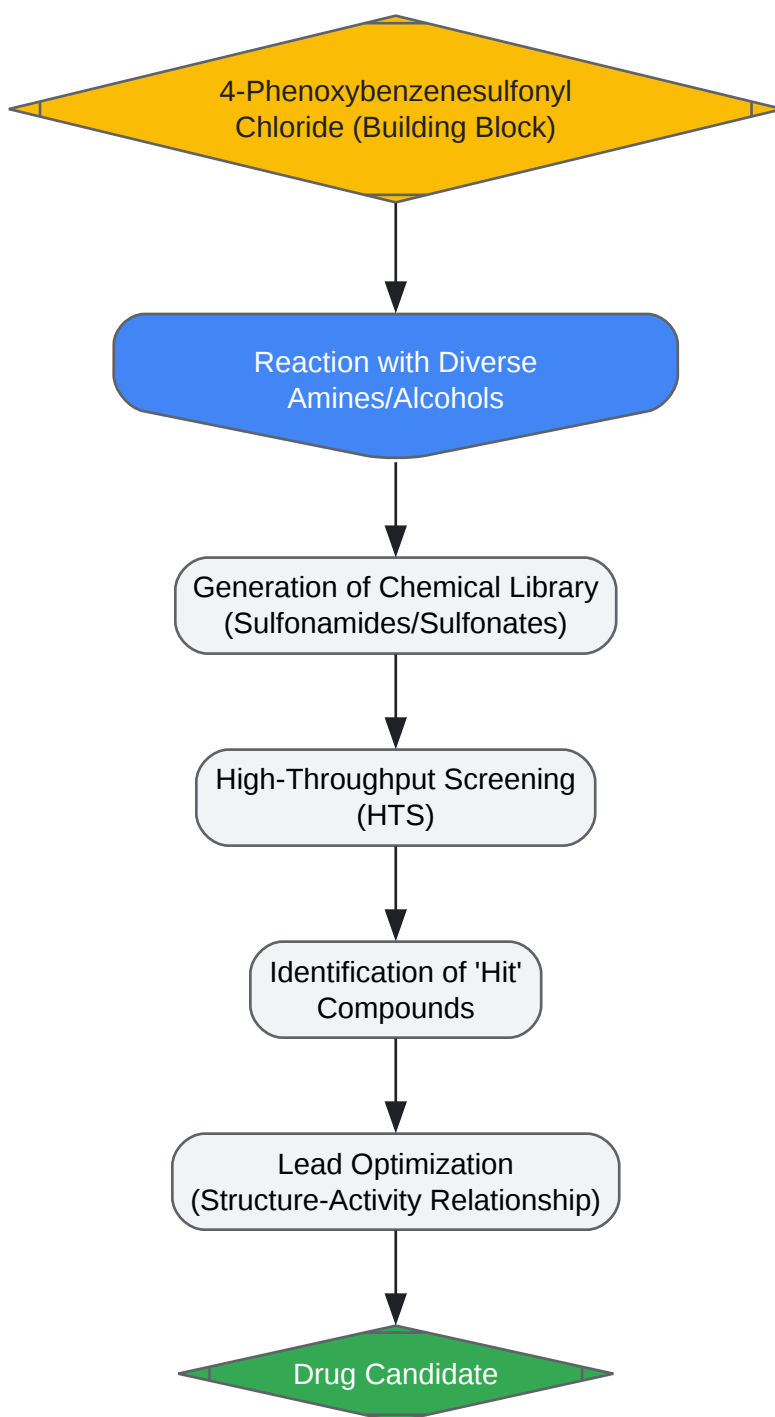
- **Reaction Setup:** In an oven-dried flask under a nitrogen atmosphere, dissolve phenol (1.0 mmol, 94.1 mg) in anhydrous pyridine (5 mL).

- Reagent Addition: Add **4-phenoxybenzenesulfonyl chloride** (1.1 mmol, 295.6 mg) portion-wise to the solution at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
- Monitoring: Monitor the reaction by TLC to confirm the consumption of phenol.
- Workup: Pour the reaction mixture into ice-cold 2 M HCl (25 mL) and extract with ethyl acetate (3 x 20 mL).
- Washing: Combine the organic extracts and wash sequentially with 2 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
- Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash chromatography on silica gel.[\[12\]](#)

Applications in Research and Development

4-Phenoxybenzenesulfonyl chloride is a valuable reagent in several areas of chemical research and development.

- Pharmaceutical Development: It is a key intermediate for synthesizing sulfonamide drugs, which are known for their antibacterial properties.[\[13\]](#)[\[14\]](#)
- Medicinal Chemistry: The compound is used to create diverse molecular libraries for high-throughput screening in drug discovery. The 4-phenoxybenzenesulfonyl group can act as a scaffold to which various functionalities can be attached.[\[1\]](#)
- Covalent Inhibitors: The sulfonyl chloride can function as an electrophilic "warhead" that forms a stable, covalent bond with nucleophilic amino acid residues (like cysteine) on a target protein, enabling potent inhibition and target identification.[\[1\]](#)
- Agrochemicals: It is used in the formulation of herbicides and fungicides.[\[14\]](#)
- Polymer Chemistry: The reagent finds use in the production of specialty polymers, where it can enhance thermal stability and chemical resistance.[\[14\]](#)



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Caption: Role of **4-phenoxybenzenesulfonyl chloride** in a drug discovery workflow.

Safety and Handling

4-Phenoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling.

- Hazards: Causes severe skin burns and serious eye damage.[3][4][5] Contact with water liberates toxic hydrogen chloride gas.[3][15] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[3][4] Use only in a well-ventilated area or under a chemical fume hood.[3][15]
- Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous techniques.[3][5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from water and incompatible materials such as strong oxidizing agents, strong bases, and amines.[3][15] Store in a corrosives area.[3][15]

Conclusion

4-Phenoxybenzenesulfonyl chloride is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its ability to readily form sulfonamides and sulfonate esters makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory.

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- To cite this document: BenchChem. [4-phenoxybenzenesulfonyl chloride chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154536#4-phenoxybenzenesulfonyl-chloride-chemical-properties-and-reactivity]

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